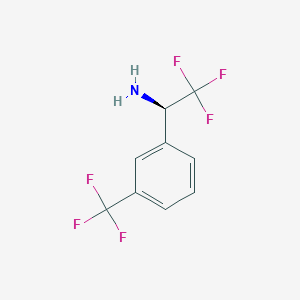

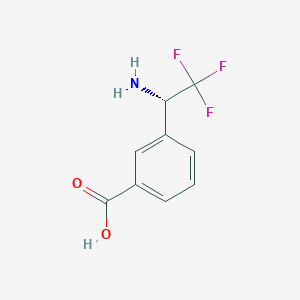

(R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine

Vue d'ensemble

Description

“®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine” is a chemical compound with the molecular formula C9H10F3N . It is a key chiral intermediate of selective tetrodotoxin-sensitive blockers .

Synthesis Analysis

The synthesis of this compound has been achieved through a bienzyme cascade system formed by R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10F3N/c1-6(13)7-4-2-3-5-8(7)9(10,11)12/h2-6H,13H2,1H3/t6-/m1/s1 .Chemical Reactions Analysis

The compound is synthesized through an asymmetric amination of 3,5-bistrifluoromethylacetophenone (BPO) to prepare ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine (R-BPA) .Physical and Chemical Properties Analysis

The compound has a molecular weight of 189.18 . It is a liquid at room temperature .Applications De Recherche Scientifique

Efficient Synthesis of Chiral Intermediates

One significant application of (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine derivatives is in the synthesis of chiral intermediates for painkillers. A study demonstrated the efficient synthesis of a key chiral intermediate, utilizing a bienzyme cascade system with R-ω-transaminase and alcohol dehydrogenase functions. This process highlights the compound's role in the biosynthesis of chiral amines, showcasing its importance in medicinal chemistry (Lu et al., 2022).

Kinetic Resolution of Racemic Mixtures

Another research application involves the kinetic resolution of racemic mixtures of 2,2,2-trifluoro-1-aryl ethanol. Using (R)-benzotetramisole as a catalyst, this process demonstrated the preparation of enantiomerically pure compounds, underlining the compound's utility in stereochemical studies and the production of enantiomerically enriched materials (Xu et al., 2009).

Synthesis of Trifluoromethyl Substituted Compounds

Research has also explored the synthesis of trifluoromethyl-substituted 2-aza-1,3-butadienes, which are valuable intermediates in organic synthesis. The process involves bromination and subsequent elimination reactions, illustrating the compound's versatility as a precursor in the synthesis of complex organic molecules (Burger et al., 1971).

Photolysis in Photoaffinity Probes

The photolysis of 3-aryl-3-(trifluoromethyl)diazirines, including derivatives of this compound, has been investigated for their use in photoaffinity probes. This study highlights the chemical's role in studying protein-ligand interactions, providing insights into its application in biochemical research (Platz et al., 1991).

Catalysis in Organic Synthesis

Further, this compound derivatives have been used in catalysis, particularly in methoxycarbonylation reactions. Research into chiral (imino)pyridine/phosphine palladium(II) complexes, derived from this compound, has demonstrated their effectiveness as catalysts in synthesizing esters from styrene, emphasizing the compound's utility in facilitating important chemical transformations (Ngcobo et al., 2021).

Safety and Hazards

Orientations Futures

The compound is a key chiral intermediate of selective tetrodotoxin-sensitive blockers, and its efficient synthesis using a bienzyme cascade system provides valuable insights into the biosynthesis of chiral amines . This suggests potential future directions in the field of chiral amine biosynthesis.

Mécanisme D'action

Target of Action

It is known to be a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers .

Mode of Action

The compound is synthesized by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone leads to the highest efficiency in product performance .

Biochemical Pathways

The compound is synthesized through a hydrogenation reaction of 3,5-bis(trifluoromethyl)acetophenone . The process involves the use of R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone leads to the highest efficiency in product performance .

Pharmacokinetics

It is known that the compound is a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers .

Action Environment

It is known that the compound is synthesized by a bienzyme cascade system formed by with r-ω-transaminase (ata117) and an alcohol dehydrogenase (adh) co-expression system .

Analyse Biochimique

Biochemical Properties

The synthesis of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine involves a bienzyme cascade system formed by R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . The use of ATA117 as the biocatalyst for the amination of 3,5-bistrifluoromethylacetophenone led to the highest efficiency in product performance .

Cellular Effects

The cellular effects of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine are not well-studied yet. The compound’s synthesis involves the use of recombinant E. coli cells , suggesting that it may interact with bacterial cells during its production.

Molecular Mechanism

The molecular mechanism of ®-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine involves the amination of 3,5-bistrifluoromethylacetophenone by the biocatalyst ATA117 . To further improve the product yield, ADH was introduced into the reaction system to promote an equilibrium shift .

Temporal Effects in Laboratory Settings

The substrate handling capacity of BL21 (DE3)/pETDuet-ATA117-ADH developed for the bienzyme cascade system was increased by 1.50 folds under the condition of 40 °C, 180 rpm, 0.1 M pH9 Tris-HCl for 24 h .

Metabolic Pathways

Its synthesis involves the use of R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH), suggesting that it may interact with these enzymes during its metabolism .

Subcellular Localization

The intracellular location of ATA117, which is involved in the synthesis of this compound, may have a beneficial effect on the ATA117 release post appropriate cell disruption method .

Propriétés

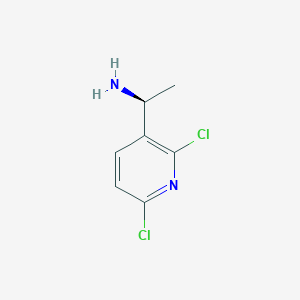

IUPAC Name |

(1R)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGZOSNZKNDNRT-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@H](C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-4-Chloro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B3090711.png)

amine](/img/structure/B3090716.png)

![(4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B3090790.png)